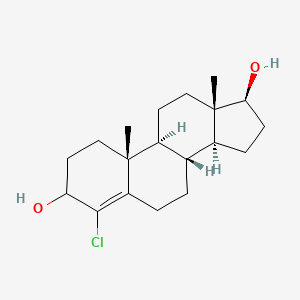

A)-4-Chloro-androst-4-ene-3,17-diol

Description

Contextualization within the Androstane (B1237026) Steroid Family

4-Chloro-androst-4-ene-3,17-diol belongs to the androstane class of steroids. Androstanes are C19 steroids, meaning they possess a 19-carbon skeleton. This core structure, known as the androstane nucleus, is the foundation for all androgens, or male sex hormones, such as testosterone (B1683101). The parent compound, androstenedione (B190577) (androst-4-ene-3,17-dione), is a key intermediate in the biosynthesis of testosterone and estrogens. wikipedia.orgnih.govdrugbank.com Androstenedione itself is a weak androgen and serves as a precursor to more potent hormones. wikipedia.org

Another related compound is androstenediol (B1197431) (androst-5-ene-3β,17β-diol), which also has weak androgenic activity. wikipedia.org The chemical structure of 4-Chloro-androst-4-ene-3,17-diol is a modification of these foundational androstane steroids, featuring a chlorine atom at the C4 position. This alteration significantly influences its chemical properties and biological interactions.

Significance of Halogenation in Steroid Chemistry

In the case of 4-Chloro-androst-4-ene-3,17-diol, the chlorine atom at the C4 position is a key feature. This substitution can block aromatization, the process by which androgens are converted to estrogens by the enzyme aromatase. wikipedia.org This resistance to aromatization can lead to a more purely androgenic profile, as estrogenic side effects are minimized. wikipedia.org The electronegativity of the halogen atom is a driving force in these reactions, with fluorine being the most reactive and iodine the least. mt.com

Historical Perspectives on the Synthesis and Initial Characterization of 4-Chloro-androst-4-ene-3,17-diol and Related Chlorinated Androstanes

The synthesis of chlorinated steroids has been a subject of research for many decades. Early methods for chlorinating steroids often involved direct reactions with chlorinating agents, but these could lack specificity. google.com Over time, more selective methods were developed to introduce chlorine atoms at specific positions on the steroid nucleus. google.comacs.orgnih.gov

Research from the 1960s describes the synthesis of various 4-chlorosteroids, including derivatives of dehydroisoandrosterone. nih.gov A common synthetic route involves the treatment of a 4-en-3-oxo-steroid with sulfuryl chloride in pyridine (B92270) to yield the corresponding 4-chloro-4-en-3-oxo-steroid. researchgate.net This method has been used to synthesize chlorinated versions of testosterone, progesterone, and androst-4-ene-3,17-dione. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of a closely related compound, 4-Chloro-17α-methyl-androst-4-ene-3β,17β-diol.

| Property | Value |

| Molecular Formula | C₂₀H₃₁ClO₂ |

| Molecular Weight | 338.9 g/mol |

| CAS Number | 35937-40-7 |

| Physical Form | Crystalline solid |

| Purity | ≥98% |

| Alternative Names | (17ß)-4-chloro-17-methyl-androst-4-ene-3,17-diol, chloromethylandrostenediol |

Data sourced from Cambridge Bioscience and Cayman Chemical. bioscience.co.ukcaymanchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,15-16,21-22H,3-10H2,1-2H3/t11-,12-,13-,15?,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWWWYXVUNJKIC-PZYRHHNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(CCC34C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(CC[C@]34C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro Androst 4 Ene 3,17 Diol and Its Stereoisomers

Total Synthesis Approaches and Strategies

A crucial step in the synthesis is the introduction of a chlorine atom specifically at the C-4 position.

One established method involves the direct chlorination of a steroidal 4-en-3-one intermediate. Treating the enone with a chlorinating agent like sulfuryl chloride in a pyridine (B92270) solvent has been shown to effectively produce the corresponding 4-chloro-4-en-3-one derivative. jst.go.jpjst.go.jp This reaction proceeds via an enol intermediate, with the pyridine acting as a base to facilitate its formation and as a scavenger for the HCl byproduct.

For more precise control, advanced template-directed chlorination methods can be employed. google.com These strategies involve covalently attaching a directing group (template) to a distal part of the steroid, such as the C-17 hydroxyl group. google.com This template positions a reactive chlorinating moiety in close proximity to the target C-4 position, enabling highly regioselective chlorination. google.com After the chlorination is complete, the template is cleaved to yield the desired chlorinated steroid. google.com

The final key transformation is the stereocontrolled reduction of the ketone (oxo) groups at the C-3 and C-17 positions to hydroxyl groups. The spatial orientation (stereochemistry) of these hydroxyl groups is critical and can be controlled by the choice of reducing agent.

For the synthesis of 3β,17β-diols: The use of sodium borohydride (B1222165) (NaBH₄) is a common and effective method for reducing steroidal ketones. mdpi.com The reduction of a 4-chloro-androst-4-ene-3,17-dione precursor with NaBH₄ would be expected to yield the 3β,17β-diol as a major product, due to the steric hindrance on the α-face of the molecule, which directs the hydride attack from the less hindered β-face. mdpi.com

For the synthesis of other stereoisomers: Different reducing agents can produce alternative stereochemistries. For instance, the use of a copper(I) chloride and sodium borohydride (CuCl/NaBH₄) system has been reported to selectively produce 3α-hydroxy-5β-H isomers from certain steroidal 4-en-3-ones. nih.gov Similarly, the use of bulky reducing agents like K-selectride can favor the formation of specific stereoisomers by approaching the ketone from the least sterically hindered direction. dshs-koeln.de By carefully selecting the reduction conditions, a range of stereoisomers of 4-chloro-androst-4-ene-3,17-diol can be accessed.

Semi-synthesis from Steroidal Precursors

Semi-synthesis, which starts from readily available steroidal compounds, is the more common and economically viable approach for producing derivatives like 4-chloro-androst-4-ene-3,17-diol.

A common and efficient pathway begins with androst-4-ene-3,17-dione (AD), a widely available steroidal raw material. nih.gov The synthesis proceeds in two main steps:

Chlorination: Androst-4-ene-3,17-dione is converted to 4-chloro-androst-4-ene-3,17-dione. This is effectively achieved by reacting the starting material with sulfuryl chloride in pyridine, with reported yields of around 71.4%. jst.go.jpjst.go.jp

Reduction: The resulting 4-chloro-3,17-dione is then reduced to the target 3,17-diol. As described previously, reduction with sodium borohydride (NaBH₄) can be used to stereoselectively form the 3β,17β-diol. mdpi.com

The table below summarizes the chlorination yields for various steroidal precursors using sulfuryl chloride in pyridine, demonstrating the general applicability of this reaction. jst.go.jp

| Starting Material | Product | Yield (%) |

| Testosterone (B1683101) acetate (B1210297) | 4-Chloro-testosterone acetate | 87.6 |

| Testosterone propionate | 4-Chloro-testosterone propionate | 82.7 |

| Progesterone | 4-Chloro-progesterone | 73.9 |

| Androst-4-ene-3,17-dione | 4-Chloro-androst-4-ene-3,17-dione | 71.4 |

| Cholest-4-en-3-one | 4-Chloro-cholest-4-en-3-one | 65.9 |

Data sourced from a 1962 study on the synthesis of 4-chloro-4-en-3-oxo-steroids. jst.go.jp

Alternatively, the synthesis can start from a steroid that is already chlorinated. A prime example is 4-chlorotestosterone (Clostebol), which is chemically named 4-chloro-17β-hydroxyandrost-4-en-3-one. nist.gov This compound already possesses the required 4-chloro substitution and the 17β-hydroxyl group.

The synthetic task is then simplified to the stereocontrolled reduction of the single ketone at the C-3 position. The choice of reducing agent will determine the stereochemistry of the resulting C-3 hydroxyl group. For example, reduction with sodium borohydride would be expected to yield 4-chloro-androst-4-ene-3β,17β-diol. This targeted approach, starting from a closely related precursor, is often more efficient than building the functionality from a less-derivatized steroid.

The table below outlines potential reduction strategies for key intermediates.

| Precursor | Reducing Agent(s) | Major Product Stereochemistry |

| 4-Chloro-androst-4-ene-3,17-dione | NaBH₄ | 3β,17β-diol mdpi.com |

| 4-Chlorotestosterone | NaBH₄ | 3β-ol |

| Steroidal 4-en-3-one | CuCl/NaBH₄ | 3α-ol nih.gov |

| 3-oxo-steroid | K-selectride | Stereospecific reduction based on steric hindrance dshs-koeln.de |

Synthesis of Deuterium-Labeled Analogues for Metabolic Research

The synthesis of deuterium-labeled analogues of 4-chloro-androst-4-ene-3,17-diol is crucial for its use as an internal standard in quantitative mass spectrometry-based metabolic research and doping control analysis. These labeled standards allow for precise quantification by correcting for sample loss during extraction and analysis.

General strategies for the introduction of deuterium (B1214612) into steroid skeletons are well-established and can be applied to the synthesis of labeled 4-chloro-androst-4-ene-3,17-diol. These methods include:

Reduction with Deuterated Reagents: A common approach involves the reduction of a ketone precursor with a deuterium-donating reagent. For example, the reduction of a 3-keto or 17-keto group using sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the C3 or C17 position, respectively. A facile synthesis of deuterium-labeled steroid 3,6-diols has been demonstrated using sodium borodeuteride and deuterium water. researchgate.net

Catalytic H-D Exchange: Another method involves the exchange of hydrogen atoms for deuterium using a catalyst in the presence of a deuterium source like D₂O. Palladium on carbon (Pd/C) with a deuterium source can facilitate selective H-D exchange reactions on organic molecules. mdpi.com

Base-Catalyzed Exchange: For protons in positions alpha to a carbonyl group, base-catalyzed exchange in a deuterated solvent (like MeOD or D₂O) can be an effective labeling strategy before the final reduction of the ketone.

The preparation of a deuterated version of the related steroid intermediate, 19-d3-androst-4-ene-3,17-dione, has been described, highlighting the feasibility of producing complex labeled steroids for metabolic studies. nih.gov The availability of (17β)-4-Chloro-androst-4-ene-3,17-diol-d3 as a certified reference material further underscores the importance and application of such labeled compounds in research.

The following table summarizes general methods for deuterium labeling applicable to steroid synthesis.

| Labeling Method | Reagents/Conditions | Position of Labeling |

| Ketone Reduction | Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (B1239839) (LiAlD₄) | At the site of the reduced ketone (e.g., C3, C17) |

| Catalytic Exchange | Pd/C, D₂ gas or D₂O | Varies depending on substrate and conditions |

| Base-Catalyzed Exchange | NaOD, D₂O | Alpha to a carbonyl group |

Preparation of Derivatized Forms for Research Applications (e.g., analytical standards, hapten synthesis)

The derivatization of 4-chloro-androst-4-ene-3,17-diol is essential for various research applications, most notably for the creation of analytical standards and for the synthesis of haptens used in the development of immunoassays.

Analytical Standards:

For use in gas chromatography (GC) analysis, the hydroxyl groups at C3 and C17 are typically derivatized to increase their volatility and thermal stability. A common derivatization technique is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process is standard practice in steroid analysis for doping control.

Hapten Synthesis:

To develop an immunoassay for 4-chloro-androst-4-ene-3,17-diol, it is necessary to synthesize a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

The synthesis of a hapten from 4-chloro-androst-4-ene-3,17-diol would involve introducing a linker arm at one of the hydroxyl groups (C3 or C17). This is typically achieved by reacting the diol with a bifunctional reagent. For example, a hemisuccinate derivative can be formed by reacting the steroid with succinic anhydride. The resulting carboxylic acid group on the linker can then be coupled to the amine groups of the carrier protein using standard peptide coupling chemistry (e.g., using carbodiimides like EDC). The choice of the attachment point (C3 or C17) can influence the specificity of the resulting antibody.

The general workflow for hapten synthesis and conjugation is outlined below:

| Step | Description | Example Reagents |

| 1. Functionalization | Introduction of a linker with a terminal reactive group (e.g., carboxyl) onto the steroid's hydroxyl group. | Succinic anhydride, Glutaric anhydride |

| 2. Activation | Activation of the terminal reactive group on the hapten-linker conjugate. | N,N'-Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |

| 3. Conjugation | Covalent coupling of the activated hapten to a carrier protein. | Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH) |

Structural and Spectroscopic Characterization of 4 Chloro Androst 4 Ene 3,17 Diol

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 4-Chloro-androst-4-ene-3,17-diol (molecular formula: C₁₉H₂₉ClO₂), HRMS would provide a precise mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of the most abundant isotope of this compound can be calculated and then compared with the experimental value.

Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of anabolic androgenic steroids. nih.govtandfonline.comnih.gov Prior to analysis, the hydroxyl groups at the C3 and C17 positions are typically derivatized, often to form trimethylsilyl (B98337) (TMS) ethers, to improve their thermal stability and chromatographic behavior. tandfonline.com

Common fragmentation pathways for steroidal structures often involve the cleavage of the steroid nucleus, particularly around the D-ring, and the loss of the derivatized hydroxyl groups. The fragmentation patterns of various anabolic androgenic steroids have been studied in detail, providing a basis for predicting the behavior of 4-Chloro-androst-4-ene-3,17-diol. tandfonline.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for 4-Chloro-androst-4-ene-3,17-diol

| Parameter | Predicted Value |

| Molecular Formula | C₁₉H₂₉ClO₂ |

| Molecular Weight | 324.89 g/mol theclinivex.com |

| Predicted [M]⁺ (³⁵Cl) | [Value] |

| Predicted [M+2]⁺ (³⁷Cl) | [Value] |

Note: Specific fragmentation data for this compound is not available in the public domain and would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the 4-Chloro-androst-4-ene-3,17-diol molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the steroid backbone. Key resonances would include those for the methyl groups at C18 and C19, the protons adjacent to the hydroxyl groups at C3 and C17, and the vinylic proton. The presence of the chlorine atom at C4 would influence the chemical shift of nearby protons.

¹³C NMR: The carbon NMR spectrum would display 19 distinct signals, corresponding to the 19 carbon atoms in the steroid nucleus. The chemical shifts of the carbons would be indicative of their hybridization and substituent effects. The carbon atoms bonded to the chlorine (C4) and the hydroxyl groups (C3 and C17) would exhibit characteristic downfield shifts.

Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-androst-4-ene-3,17-diol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | [Range] | [Range] |

| C4 | - | [Range] |

| C17-H | [Range] | [Range] |

| C18-H₃ | [Range] | [Range] |

| C19-H₃ | [Range] | [Range] |

Note: The predicted chemical shift ranges are based on general values for similar steroidal structures and would require experimental verification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-androst-4-ene-3,17-diol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. A band corresponding to the C=C stretching vibration of the alkene in the androst-4-ene structure would be observed around 1650 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. longdom.orgmsu.edu The androst-4-ene-3,17-diol (B1204415) structure contains a conjugated system due to the double bond at C4 and the presence of the chlorine atom. This conjugation is expected to result in a UV absorption maximum (λmax) in the range of 230-260 nm. libretexts.org The exact position of the λmax is influenced by the substituents on the chromophore. masterorganicchemistry.com

Table 3: Expected Spectroscopic Data for 4-Chloro-androst-4-ene-3,17-diol

| Spectroscopic Technique | Expected Absorption |

| IR (O-H stretch) | 3200-3600 cm⁻¹ |

| IR (C=C stretch) | ~1650 cm⁻¹ |

| UV-Vis (λmax) | 230-260 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 4-Chloro-androst-4-ene-3,17-diol can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration of the stereocenters. This technique would unequivocally confirm the positions of the chloro and hydroxyl groups and the stereochemistry of the entire steroid nucleus. While X-ray structures for general anaesthetics bound to ion channels have been described, specific crystallographic data for 4-Chloro-androst-4-ene-3,17-diol is not publicly available and would require experimental determination. nih.gov

Chromatographic Purity and Isomeric Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of 4-Chloro-androst-4-ene-3,17-diol and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like steroids. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for determining the purity of the compound. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography (GC): As mentioned earlier, GC is widely used for the analysis of steroids, often after derivatization. nih.govelsevierpure.comunb.br A high-resolution capillary GC column would be capable of separating 4-Chloro-androst-4-ene-3,17-diol from closely related impurities. The use of a mass spectrometric detector (GC-MS) allows for both separation and identification. tandfonline.comnih.gov The development of a validated GC-MS method would be crucial for the quantitative analysis of this compound in various matrices. unb.br

The separation of potential stereoisomers of 4-Chloro-androst-4-ene-3,17-diol might require the use of chiral chromatography, either with a chiral stationary phase in HPLC or a chiral GC column.

Biochemical Transformations and Enzymatic Interactions of 4 Chloro Androst 4 Ene 3,17 Diol

In Vitro Metabolic Studies in Cellular and Subcellular Models

In vitro studies utilizing cellular and subcellular models, such as human liver microsomes, are crucial for elucidating the metabolic fate of xenobiotics like 4-Chloro-androst-4-ene-3,17-diol. These models allow for the investigation of specific enzymatic pathways in a controlled environment.

Hydroxylation, the addition of a hydroxyl group (-OH) to a substrate, is a primary Phase I metabolic reaction for steroids. This process is predominantly catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. For steroidal compounds, hydroxylation can occur at various positions on the steroid nucleus, leading to the formation of more polar metabolites. While specific studies on 4-Chloro-androst-4-ene-3,17-diol are limited, the metabolism of structurally similar androgens suggests that hydroxylation is a likely metabolic pathway. The presence of the chloro group at the C4 position may influence the regioselectivity of CYP-mediated hydroxylation.

The reduction of keto and olefinic (double bond) groups is another significant metabolic pathway for steroids. In the case of 4-Chloro-androst-4-ene-3,17-diol, the Δ4 double bond is a potential site for reduction. However, a study on the enzymatic reduction of the Δ4 bond in androst-4-ene-3β,17β-diol suggested that a ketone or α-hydroxyl group at the C3 position is necessary for this reduction to occur capes.gov.br. This suggests that the 3-hydroxyl group of 4-Chloro-androst-4-ene-3,17-diol may first undergo oxidation to a ketone before the double bond can be reduced. Reductive transformations are often catalyzed by aldo-keto reductases (AKRs) and other reductases present in the cytosol and microsomes.

Following Phase I metabolism, or for parent compounds already possessing a suitable functional group, Phase II conjugation reactions occur. These reactions further increase water solubility and facilitate elimination.

Glucuronidation: This is a major pathway for the clearance of steroids and their metabolites. The reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a hydroxyl group on the steroid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov. The 3- and 17-hydroxyl groups of 4-Chloro-androst-4-ene-3,17-diol are potential sites for glucuronidation. Specific UGT isoforms, such as UGT2B7, UGT2B15, and UGT2B17, are known to be involved in the glucuronidation of androgens and their metabolites nih.gov.

Sulfation: This conjugation reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group, catalyzed by sulfotransferases (SULTs). Steroid sulfation is a common metabolic pathway, and the resulting sulfate (B86663) conjugates are highly water-soluble. The hydroxyl groups of 4-Chloro-androst-4-ene-3,17-diol are susceptible to sulfation.

Table 1: Summary of Potential Metabolic Transformations of 4-Chloro-androst-4-ene-3,17-diol

| Metabolic Pathway | Enzyme Family | Potential Site of Action on 4-Chloro-androst-4-ene-3,17-diol | Expected Outcome |

| Hydroxylation | Cytochrome P450 (CYP) | Steroid nucleus | Increased polarity |

| Reductive Transformation | Aldo-Keto Reductases (AKRs) | Δ4 double bond (potentially after oxidation of 3-OH) | Saturation of the double bond |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-OH and 17-OH groups | Formation of glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | 3-OH and 17-OH groups | Formation of sulfate conjugates |

Interactions with Steroidogenic Enzymes

4-Chloro-androst-4-ene-3,17-diol can interact with enzymes involved in the biosynthesis of endogenous steroids, potentially altering their activity and disrupting hormonal balance.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is crucial for the biosynthesis of all classes of steroid hormones, catalyzing the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids wikipedia.org. Given its 3β-hydroxyl group, 4-Chloro-androst-4-ene-3,17-diol could potentially serve as a substrate for the oxidative activity of 3β-HSD, which would convert the 3β-hydroxyl group to a 3-keto group, yielding 4-chloro-androst-4-ene-17β-ol-3-one.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This family of enzymes plays a critical role in the final steps of androgen and estrogen biosynthesis, catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids nih.gov. 4-Chloro-androst-4-ene-3,17-diol, with its 17β-hydroxyl group, could act as a substrate for the oxidative isoforms of 17β-HSD, leading to the formation of a 17-keto metabolite. Conversely, it could act as an inhibitor of the reductive isoforms of 17β-HSD, preventing the conversion of weaker androgens to more potent ones nih.gov. The inhibitory potential of various steroidal compounds against 17β-HSDs has been a subject of research for therapeutic applications nih.gov.

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The structure of a steroid, particularly substitutions around the A-ring, can significantly influence its interaction with 5α-reductase. For the related compound chloromethylandrostenediol, it has been noted that it is not extensively metabolized by 5α-reductase wikipedia.org. The presence of the chloro group at the C4 position is thought to hinder the binding and/or catalytic activity of 5α-reductase. This steric hindrance likely prevents the reduction of the Δ4 double bond, a key step in the formation of DHT. Molecular modeling studies could further elucidate the specific interactions, or lack thereof, between the 4-chloro-substituted A-ring of 4-Chloro-androst-4-ene-3,17-diol and the active site of 5α-reductase isoforms.

Table 2: Potential Interactions of 4-Chloro-androst-4-ene-3,17-diol with Steroidogenic Enzymes

| Enzyme | Potential Interaction | Potential Outcome |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Substrate | Conversion to a 3-keto steroid |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Substrate (oxidative isoforms) / Inhibitor (reductive isoforms) | Formation of a 17-keto metabolite / Reduced synthesis of potent androgens |

| 5α-Reductase | Limited Substrate/Inhibitor | Minimal conversion to 5α-reduced metabolites |

Mechanistic Studies of Aromatase Interactions

The interaction of 4-Chloro-androst-4-ene-3,17-diol with aromatase, the enzyme responsible for converting androgens to estrogens, is significantly influenced by its chemical structure. The presence of a chloro group at the C4 position of the steroid's A-ring sterically hinders the aromatization process. wikipedia.org Consequently, the compound is not a substrate for aromatase and does not undergo conversion to estrogenic metabolites. wikipedia.org This structural feature prevents the risk of estrogenic side effects that can be associated with other anabolic steroids that are susceptible to aromatization. wikipedia.org

While not a substrate, related androstene-3,17-dione derivatives with substitutions at the C4 and C6 positions have been studied as competitive inhibitors of aromatase. nih.gov These studies indicate that the active site of aromatase has a specific, hydrophobic binding pocket. The affinity and inhibitory potential of steroids are influenced by the size and nature of the substituent group. For instance, in a series of 6-substituted androst-4-ene-3,17-diones, the 6β-alkyl steroids showed a higher affinity for the enzyme than their 6α-isomers, suggesting that the space within the active site is limited. nih.gov Although direct mechanistic studies for 4-Chloro-androst-4-ene-3,17-diol are not extensively detailed in the available literature, the principles derived from similarly structured compounds suggest that it may act as a competitive inhibitor, occupying the active site without being transformed.

Metabolic Pathways in Non-Human Organism Models

The metabolism of 4-Chloro-androst-4-ene-3,17-diol and its precursors, such as 4-chlorotestosterone acetate (B1210297), has been investigated in non-human models, particularly in cattle and horses. These studies reveal that the compound undergoes extensive Phase I and Phase II biotransformations leading to a variety of metabolites. The primary metabolic pathways involve reduction, oxidation, and hydroxylation.

In cattle, the administration of 4-chlorotestosterone acetate results in numerous urinary metabolites. The specific metabolites identified depend on the route of administration (intramuscular vs. oral). Notably, one of the key metabolites identified after oral administration is 4-chloroandrost-4-ene-3α,17β-diol, a stereoisomer of the parent compound. nih.gov

In horses, studies with related 4-chloro-substituted steroids also show that reduction is a major metabolic pathway. For example, the metabolism of clostebol (B1669245) acetate in horses yields metabolites such as 4-chloroandrost-4-ene-3α,17β-diol and 4-chloroandrostane-3α,17β-diol. researchgate.net The major biotransformation pathways identified for similar compounds in equine models include reduction of the A-ring double bond and the 3-keto group, hydroxylation at various positions, and epimerization. researchgate.netnih.gov

Phase I metabolism of 4-chloro-androst-4-ene-3,17-diol and related compounds primarily involves enzymatic modifications that introduce or expose functional groups. Phase II metabolism involves the conjugation of these metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Phase I Transformations:

Reduction: The 3-keto and 17-keto groups, as well as the double bond in the A-ring, are common sites for reduction. In cattle and horses, metabolites with reduced functional groups, such as various diol and triol derivatives, are frequently observed. nih.govresearchgate.netnih.gov

Oxidation/Dehydrogenation: The hydroxyl groups at the C3 and C17 positions can be oxidized to their corresponding ketones. For example, 4-chloroandrost-4-ene-3,17-dione has been identified as a metabolite of 4-chlorotestosterone in cattle. nih.gov

Hydroxylation: The steroid nucleus can be hydroxylated at several positions. In horses, hydroxylation has been observed at the C6 and C20 positions for related 4-chloro steroids. researchgate.netnih.gov

Phase II Transformations:

Sulfonation and Glucuronidation: Following Phase I transformations, the resulting metabolites are primarily excreted as sulfate and glucuronide conjugates. In cattle, it has been shown that approximately 95% of the metabolites of 4-chlorotestosterone acetate are sulfo-conjugated. nih.gov In horses, both glucuronide and sulfate conjugates are common, with a noted preference for 17β-hydroxy steroids to form sulfates and 17α-hydroxy steroids to form glucuronides. researchgate.netnih.gov

The table below summarizes the key metabolites identified in non-human models for compounds closely related to 4-Chloro-androst-4-ene-3,17-diol.

| Metabolite Name | Metabolic Transformation | Species Detected | Conjugation Form |

|---|---|---|---|

| 4-chloroandrost-4-ene-3α,17β-diol | Reduction of 3-keto group | Cattle, Horse | Sulfo-conjugated, Glucuronide |

| 4-chloroandrost-4-ene-3,17-dione | Oxidation of 3-OH and 17-OH | Cattle, Horse | Sulfo-conjugated |

| 4-chloroandrost-4-en-3α-ol-17-one (B1165054) | Reduction of 3-keto, Oxidation of 17-OH | Cattle, Horse | Partially Glucuronide |

| 4-chloroandrostan-3β-ol-17-one | Reduction of A-ring and 3-keto group | Cattle | Sulfo-conjugated |

| 6-hydroxy-4-chlorotestosterone | Hydroxylation at C6 | Horse (in vitro) | Not specified |

The biotransformations of 4-Chloro-androst-4-ene-3,17-diol are catalyzed by a range of enzymes, primarily located in the liver. While specific enzymatic studies on this exact compound in non-human models are limited, the observed metabolic reactions point to the involvement of several key enzyme families.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are responsible for the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. The conversion between 3-hydroxy and 3-keto forms, as well as 17-hydroxy and 17-keto forms, is mediated by various isoforms of HSDs, such as 3α-HSD, 3β-HSD, and 17β-HSD.

Reductases: The reduction of the Δ4-double bond in the A-ring is catalyzed by 5α- and 5β-reductases, leading to the formation of androstanediol metabolites. The stereochemical outcome of this reduction is highly dependent on the specific enzyme isoform present in the species.

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for the hydroxylation of the steroid at various positions. The formation of hydroxylated metabolites, such as 6-hydroxy derivatives observed in horses, is a hallmark of CYP-mediated metabolism. researchgate.net

Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs): These Phase II enzymes catalyze the conjugation of metabolites with sulfate and glucuronic acid, respectively. The high prevalence of conjugated metabolites in urine samples from cattle and horses indicates significant activity of these enzyme systems in the disposition of 4-chloro-substituted steroids. nih.govnih.gov

Stereochemical Aspects of Enzymatic Conversions

The enzymatic conversions of 4-Chloro-androst-4-ene-3,17-diol and related compounds are highly stereoselective, resulting in metabolites with specific spatial arrangements of their functional groups. This stereoselectivity is a direct consequence of the three-dimensional structure of the enzyme active sites.

Reduction of the 3-Keto Group: The reduction of a 3-keto group can lead to the formation of either a 3α- or 3β-hydroxyl group. In both cattle and horses, the formation of 3α-hydroxy metabolites, such as 4-chloroandrost-4-en-3α-ol-17-one and 4-chloroandrost-4-ene-3α,17β-diol, is a prominent metabolic pathway. nih.govresearchgate.net This suggests the prevalence of HSD isoforms that preferentially add a hydride ion to the α-face of the steroid.

Reduction of the A-Ring: The enzymatic reduction of the double bond between C4 and C5 is also stereospecific. Studies on other anabolic steroids in horses have shown that this reduction often leads to the formation of 5α,3β-isomers. nih.gov

Epimerization at C17: The interconversion between the 17β-hydroxy and 17α-hydroxy epimers is another important stereochemical transformation. The formation of 4-chloroepitestosterone (the 17α-hydroxy epimer) has been identified as a significant metabolic step in cattle. nih.gov

The stereoisomerism of the metabolites is a crucial factor in their identification and can be determined through analytical techniques like chromatography and mass spectrometry, often by comparison with synthesized reference standards. nih.gov The specific stereochemical outcomes of these enzymatic reactions can vary between species, reflecting differences in their respective enzyme complements.

Structure Biochemical Reactivity Relationships and Analogues

Comparative Analysis of 4-Chloro-androst-4-ene-3,17-diol with Non-Chlorinated Analogues

To understand the significance of the chloro-group at the C-4 position, it is essential to compare 4-Chloro-androst-4-ene-3,17-diol with its non-chlorinated analogue, androst-4-ene-3,17-diol (B1204415).

Androst-4-ene-3,17-diol is a naturally occurring steroid hormone that serves as a direct precursor to testosterone (B1683101), with a conversion rate of approximately 15.76%. wikipedia.org This conversion is a critical aspect of its biological activity. Furthermore, androst-4-ene-3,17-diol itself can interact with the androgen receptor, exhibiting weak partial agonist effects. wikipedia.org However, its structure also allows for aromatization, a process where the A-ring of the steroid is converted to an aromatic ring, leading to the formation of estrogens. wikipedia.org

In stark contrast, the introduction of a chlorine atom at the C-4 position in 4-Chloro-androst-4-ene-3,17-diol fundamentally alters its metabolic fate. A closely related compound, Chloromethylandrostenediol (CMA), which also possesses a C-4 chloro group, is known to be incapable of aromatization. wikipedia.org This prevention of conversion to estrogenic metabolites is a key differentiator from its non-chlorinated analogue. The C-4 chlorine atom electronically and sterically hinders the aromatase enzyme complex, thereby blocking this metabolic pathway. Consequently, the biological activities of 4-Chloro-androst-4-ene-3,17-diol are not associated with estrogenic side effects. wikipedia.org

| Feature | 4-Chloro-androst-4-ene-3,17-diol | Androst-4-ene-3,17-diol |

| C-4 Substituent | Chlorine | Hydrogen |

| Aromatization | Blocked wikipedia.org | Possible wikipedia.org |

| Conversion to Estrogen | No | Yes wikipedia.org |

| Metabolic Precursor to | Not specified in available data | Testosterone wikipedia.org |

| Androgenic Activity | Likely, based on related compounds wikipedia.org | Weak partial agonist wikipedia.org |

Influence of the C-4 Chlorine Atom on Steroid Conformation and Reactivity

The steroid nucleus is a rigid four-ring structure, and the orientation of substituent groups can significantly impact its interaction with biological molecules. libretexts.orglibretexts.org Steroids typically adopt a chair conformation, which is more stable than the boat conformation due to reduced angular strain. researchgate.net The fusion of the rings in a trans configuration, as is common in most natural steroids, locks the molecule into a relatively fixed conformation. libretexts.orglibretexts.org

The introduction of a chlorine atom at the C-4 position, which is part of the A-ring, introduces several conformational and electronic effects:

Steric Hindrance: The chlorine atom is larger than a hydrogen atom, and its presence creates steric bulk on the alpha or beta face of the steroid, depending on its orientation. This steric hindrance can influence how the molecule docks into the active site of an enzyme. For instance, the fixed orientation of substituents on the rigid steroid skeleton is known to influence chemical reactivity, with equatorial groups generally being more reactive than their sterically hindered axial counterparts. libretexts.org

The most profound and well-documented impact of the C-4 chlorine atom is the inhibition of aromatization. wikipedia.org Aromatase is a cytochrome P450 enzyme that catalyzes a series of reactions to convert the A-ring into a phenolic ring. The presence of the C-4 chlorine atom appears to be a critical impediment to this enzymatic process.

Stereoisomeric Impact on Biochemical Interactions and Transformations

Stereochemistry, the three-dimensional arrangement of atoms, is paramount for the biological activity of steroids. researchgate.net The steroid nucleus has several chiral centers, leading to the possibility of numerous stereoisomers. researchgate.net The orientation of substituents is denoted as alpha (projecting below the plane of the ring) or beta (projecting above the plane). britannica.com

While specific research on the stereoisomers of 4-Chloro-androst-4-ene-3,17-diol is not extensively available in the provided search results, general principles of steroid stereochemistry allow for informed inferences. The orientation of the hydroxyl groups at C-3 and C-17, as well as the chlorine atom at C-4, will dictate the molecule's shape and its ability to bind to specific receptors and enzymes.

For example, the synthesis of 4-beta-chloro-dehydroisoandrosterone acetate (B1210297) highlights that specific stereoisomers of chlorinated steroids are of scientific interest, implying that their biological activities are likely distinct from their alpha-chloro counterparts. nih.gov The precise fit of a steroid into the binding pocket of a protein is a key determinant of its agonist or antagonist activity. A change in the stereochemistry of even a single substituent can dramatically alter this fit and, consequently, the biological response.

Structure-Enzyme Interaction Studies with 4-Chloro-androst-4-ene-3,17-diol Derivatives

Detailed studies on the direct interaction of 4-Chloro-androst-4-ene-3,17-diol or its derivatives with specific enzymes are not prevalent in the provided search results. However, we can draw parallels from related compounds. For instance, the metabolism of androst-4-ene-3,17-dione by muscle supernatant fractions has been studied, indicating that enzymes in skeletal muscle can process androgens. nih.gov

The primary enzyme interaction of interest for 4-Chloro-androst-4-ene-3,17-diol is with the aromatase enzyme. As previously discussed, the C-4 chloro substitution effectively makes it a poor substrate, and likely an inhibitor, of this enzyme. wikipedia.org Further research would be needed to characterize the nature of this inhibition (e.g., competitive, non-competitive, or irreversible) and to explore its interactions with other key steroidogenic enzymes such as 5α-reductase and various hydroxylases. The lack of extensive metabolism by 5α-reductase has been noted for the related compound CMA. wikipedia.org

Future Directions in Research on 4 Chloro Androst 4 Ene 3,17 Diol

Unexplored Synthetic Routes and Green Chemistry Approaches

The synthesis of 4-Chloro-androst-4-ene-3,17-diol has not been a focal point of extensive academic research, leaving a significant gap in the understanding of its chemical preparation. Future research should pivot towards developing novel and efficient synthetic pathways, with a strong emphasis on the principles of green chemistry. iaea.orgbrynmawr.eduresearchgate.netresearchgate.net

Current synthetic strategies for analogous chlorinated steroids often rely on traditional methods that may involve hazardous reagents and generate significant waste. researchgate.net A forward-looking approach would explore biocatalytic methods, which offer high stereo- and regioselectivity under mild reaction conditions. wjpls.org The enzymatic halogenation of a suitable steroid precursor using haloperoxidases presents a promising green alternative to chemical halogenation. nih.govnih.govacs.org These enzymes, found in various organisms, can introduce halogen atoms at specific positions on the steroid nucleus, potentially offering a more direct and environmentally benign route to 4-Chloro-androst-4-ene-3,17-diol. nih.govacs.org

Furthermore, the application of microwave-assisted organic synthesis could significantly accelerate reaction times and improve yields, aligning with the green chemistry goal of energy efficiency. iaea.orgbrynmawr.eduresearchgate.net The development of heterogeneous catalysts for key transformation steps would also be beneficial, as they can be easily separated and recycled, minimizing waste. iaea.orgresearchgate.net

Potential Unexplored Synthetic Strategies:

| Approach | Rationale | Potential Advantages |

| Biocatalytic Halogenation | Utilize haloperoxidase enzymes for the direct chlorination of an androst-4-ene precursor. | High selectivity, mild reaction conditions, reduced environmental impact. nih.govnih.govacs.org |

| Microwave-Assisted Synthesis | Employ microwave irradiation to accelerate key reaction steps. | Faster reaction times, potentially higher yields, energy efficiency. iaea.orgbrynmawr.eduresearchgate.net |

| Heterogeneous Catalysis | Develop solid-supported catalysts for transformations like reductions or oxidations. | Ease of catalyst separation and recycling, reduced waste. iaea.orgresearchgate.net |

| Flow Chemistry | Implement continuous flow processes for the synthesis. | Improved safety, better control over reaction parameters, potential for scalability. |

Detailed Mechanistic Enzymology of Biotransformation Pathways

The metabolic fate of 4-Chloro-androst-4-ene-3,17-diol in the human body is largely uncharacterized. Understanding its biotransformation is crucial for developing reliable detection methods in anti-doping screening and for assessing its biological activity and potential toxicity. Future research should focus on elucidating the detailed mechanistic enzymology of its metabolic pathways. nih.govnih.govyoutube.com

The primary enzymes involved in steroid metabolism are cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.govoup.com It is highly probable that 4-Chloro-androst-4-ene-3,17-diol is a substrate for these enzymes. In vitro studies using human liver microsomes and specific recombinant CYP and HSD enzymes can identify the key metabolic reactions, such as hydroxylation, oxidation, and reduction. wada-ama.org

A critical area of investigation would be the influence of the C4-chloro group on the regioselectivity and kinetics of these enzymatic transformations. The electronic and steric properties of the chlorine atom could significantly alter the binding of the steroid to the active site of metabolic enzymes, leading to a unique metabolite profile compared to its non-halogenated counterparts. nih.gov Microbial biotransformation models, which have been successfully used to mimic mammalian steroid metabolism, could also be employed to generate and identify potential metabolites. wjpls.orgnih.govnih.govslideshare.netramauniversity.ac.in

Key Research Questions for Biotransformation Studies:

| Research Question | Experimental Approach | Expected Outcome |

| What are the major metabolites of 4-Chloro-androst-4-ene-3,17-diol? | Incubation with human liver microsomes followed by LC-MS/MS analysis. | Identification of hydroxylated, oxidized, and conjugated metabolites. wada-ama.org |

| Which specific CYP and HSD isoforms are responsible for its metabolism? | Incubation with a panel of recombinant human CYP and HSD enzymes. | Pinpointing the key enzymes involved in its biotransformation. |

| How does the C4-chloro group influence the metabolic pathway? | Comparative metabolic profiling with androst-4-ene-3,17-diol (B1204415). | Understanding the impact of halogenation on enzyme-substrate interactions. |

| Can microbial models predict human metabolism of this compound? | Biotransformation using various microbial strains (e.g., fungi, bacteria). | Generation of reference metabolites and prediction of metabolic routes. wjpls.orgnih.govnih.gov |

Development of Novel Analytical Probes and Standards

The detection of designer steroids like 4-Chloro-androst-4-ene-3,17-diol in biological samples presents a continuous challenge for anti-doping laboratories. researchgate.netnih.govrjptonline.org Future research should focus on the development of novel analytical probes and the synthesis of certified reference standards to enhance detection capabilities.

The synthesis of deuterated and ¹³C-labeled internal standards of 4-Chloro-androst-4-ene-3,17-diol and its major metabolites is essential for accurate quantification by mass spectrometry. cymitquimica.com These stable isotope-labeled standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response.

Beyond standard mass spectrometric methods, the development of highly specific and sensitive analytical probes could offer alternative or complementary detection strategies. This could involve the creation of monoclonal antibodies or aptamers that specifically recognize 4-Chloro-androst-4-ene-3,17-diol. Such probes could be integrated into various analytical platforms, including immunoassays and biosensors, for rapid and high-throughput screening.

Future Analytical Development Goals:

| Development Area | Specific Goal | Impact |

| Certified Reference Materials | Synthesis and certification of pure 4-Chloro-androst-4-ene-3,17-diol and its key metabolites. | Ensuring the accuracy and comparability of analytical results across different laboratories. |

| Stable Isotope-Labeled Standards | Synthesis of deuterated or ¹³C-labeled analogues. cymitquimica.com | Enabling precise and accurate quantification in complex biological matrices. |

| Immunoassays | Development of monoclonal antibodies specific to the compound. | High-throughput screening of a large number of samples. |

| Biosensors | Integration of specific recognition elements (antibodies, aptamers) with transducer technology. | Rapid, on-site, or point-of-care detection. |

Computational Chemistry Applications for Conformational and Reactive Studies

Computational chemistry offers a powerful and cost-effective means to investigate the structural and electronic properties of 4-Chloro-androst-4-ene-3,17-diol at the molecular level. nih.govnih.govresearchgate.net Future research in this area can provide valuable insights into its conformation, reactivity, and interactions with biological targets.

Molecular mechanics and quantum mechanics calculations can be employed to determine the preferred three-dimensional structure of the molecule. nih.govnobelprize.org A key focus should be on the conformational analysis of the A-ring, as the presence of the bulky and electronegative chlorine atom at the C4 position is expected to influence its geometry. nih.gov Understanding the conformational landscape is crucial, as it directly impacts the molecule's ability to bind to steroid receptors.

Molecular docking simulations can be used to predict the binding mode and affinity of 4-Chloro-androst-4-ene-3,17-diol to the androgen receptor and other steroid receptors. nih.govmdpi.com These studies can help to rationalize its biological activity and guide the design of future experiments. Furthermore, quantum chemical calculations can be used to study the electronic effects of the chlorine atom on the reactivity of the steroid nucleus, providing insights into its metabolic stability and potential for forming reactive intermediates.

Computational Research Objectives:

| Research Objective | Computational Method | Potential Insights |

| Conformational Analysis | Molecular mechanics (e.g., MMFF, AMBER), Density Functional Theory (DFT). nih.govnobelprize.org | Determination of the most stable conformers and the influence of the C4-chloro group on the A-ring geometry. nih.gov |

| Receptor Binding Studies | Molecular docking, molecular dynamics simulations. nih.govmdpi.com | Prediction of binding affinity and orientation within the ligand-binding pocket of steroid receptors. |

| Electronic Structure Analysis | Quantum mechanics (e.g., DFT, ab initio methods). | Understanding the impact of the chlorine atom on the molecule's electronic properties and reactivity. |

| Metabolic Site Prediction | Combination of docking with metabolic enzymes and reactivity calculations. | Predicting the most likely sites of metabolic attack. |

Integration with Broader Steroid Research for Fundamental Understanding

The study of 4-Chloro-androst-4-ene-3,17-diol should not be conducted in isolation. Integrating research on this compound into the broader context of steroid chemistry and biology can provide a more fundamental understanding of steroid structure-activity relationships. nih.govoup.com

The C4-chloro substituent serves as a unique chemical probe. By comparing the biological activity, receptor binding, and metabolic profile of 4-Chloro-androst-4-ene-3,17-diol with its non-halogenated parent compound, androst-4-ene-3,17-diol, researchers can gain valuable insights into the role of halogenation at this specific position. nih.govwikipedia.org This can contribute to a more comprehensive understanding of how subtle structural modifications can dramatically alter the pharmacological properties of steroids.

Furthermore, as a "designer steroid," this compound is part of a larger class of molecules created to mimic the effects of endogenous hormones while potentially evading detection. researchgate.netnih.gov Studying its properties can help to establish broader principles for predicting the biological activities and metabolic fates of other, yet-to-be-discovered designer steroids. This knowledge is invaluable for the proactive development of anti-doping strategies.

Broader Research Integration:

| Research Area | Contribution from 4-Chloro-androst-4-ene-3,17-diol Research |

| Structure-Activity Relationships (SAR) | Elucidating the impact of C4-halogenation on androgenic and anabolic activity. nih.gov |

| Steroid Metabolism | Providing a model system to study how halogenation influences the regioselectivity and kinetics of metabolic enzymes. |

| Receptor-Ligand Interactions | Understanding how a C4-substituent affects binding to the androgen receptor and other steroid receptors. |

| Anti-Doping Science | Developing predictive models for the detection and characterization of new classes of designer steroids. researchgate.netnih.gov |

Q & A

Q. How do metabolic studies inform doping detection strategies for this compound?

- Methodological Answer: Metabolite profiling in urine identifies 4-chloro-17α-methyl-etiocholanolone as a biomarker. Isotope-ratio mass spectrometry (IRMS) distinguishes endogenous steroids from synthetically derived analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.